Fmoc-Cys(4-MeBzl)-OH
Overview
Description
Fmoc-Cys(4-MeBzl)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a 4-methylbenzyl group. The Fmoc (fluorenylmethyloxycarbonyl) group is used to protect the amino group. This compound is commonly used in peptide synthesis to prevent unwanted reactions involving the thiol group during the assembly of peptides.
Mechanism of Action
Target of Action
Fmoc-Cys(4-MeBzl)-OH, also known as Fmoc-Cys(Mbzl)-OH, is primarily used in the field of peptide and protein science . Its primary target is the cysteine thiol group, which plays a crucial role in the structure and function of many proteins .
Mode of Action
This compound acts as a protecting group for the cysteine thiol group . The compound facilitates the protection and subsequent deprotection of cysteine, enabling the synthesis of complex disulfide-rich peptides and semisynthesis of proteins . The methylbenzyl (Meb, 4-MeBn, 4-MeBzl) protecting group is less labile to trifluoroacetic acid (TFA) and can be removed using HF-anisole .
Biochemical Pathways
The use of this compound in peptide synthesis and protein science impacts the biochemical pathways involving these peptides and proteins . By protecting the cysteine thiol group, it allows for the controlled formation of disulfide bonds, which are crucial for the correct folding and function of many proteins .
Result of Action
The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . This enables researchers to study these peptides and proteins in a controlled manner, and facilitates peptide/protein labeling in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(4-MeBzl)-OH typically involves the protection of the cysteine thiol group with a 4-methylbenzyl group and the amino group with an Fmoc group. The process generally includes:
Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protecting groups can be removed under specific conditions to yield free cysteine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Deprotection: The Fmoc group can be removed using piperidine, and the 4-methylbenzyl group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like dimethylsulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Formation of free thiol groups.
Deprotection: Formation of free cysteine.
Scientific Research Applications
Chemistry: Fmoc-Cys(4-MeBzl)-OH is widely used in solid-phase peptide synthesis (SPPS) to protect the thiol group of cysteine, allowing for the selective formation of disulfide bonds in peptides.
Biology: In biological research, this compound is used to synthesize peptides and proteins with specific disulfide bond patterns, which are crucial for the structural and functional integrity of many proteins.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents, particularly those that require specific disulfide bond formations for activity.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other biologically active peptides.
Comparison with Similar Compounds
Fmoc-Cys(Acm)-OH: Protects the thiol group with an acetamidomethyl group.
Fmoc-Cys(Trt)-OH: Protects the thiol group with a trityl group.
Fmoc-Cys(StBu)-OH: Protects the thiol group with a tert-butylthio group.
Uniqueness: Fmoc-Cys(4-MeBzl)-OH is unique in its use of the 4-methylbenzyl group for thiol protection, which offers a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where selective deprotection is required.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYBTXFHTQYWCZ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583811 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136050-67-4 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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